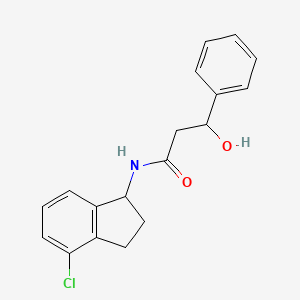![molecular formula C16H21N3O2 B6637779 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide](/img/structure/B6637779.png)
2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide, also known as MIF-1, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. MIF-1 was first discovered in the 1970s as a neuroactive peptide that could modulate the effects of endorphins and other neuropeptides in the brain. Since then, MIF-1 has been investigated for its potential use in treating a variety of conditions, including depression, anxiety, and addiction.
Mécanisme D'action
The exact mechanism of action of 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide is not fully understood, but it is thought to act on the opioid and dopaminergic systems in the brain. 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has been shown to increase the release of endogenous opioids such as beta-endorphin, which may contribute to its antidepressant and anxiolytic effects. 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has also been shown to increase dopamine release in the brain, which may be responsible for its ability to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has also been shown to have other biochemical and physiological effects. 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has been shown to increase insulin secretion and decrease blood glucose levels in animal models. 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has also been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide in lab experiments is that it is a relatively small and simple peptide, which makes it easy to synthesize and purify. However, one limitation is that 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has a short half-life in the body, which may make it difficult to achieve therapeutic effects in vivo.
Orientations Futures
There are many potential future directions for research on 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide. One area of interest is investigating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is investigating its potential use in treating inflammatory conditions such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide and how it interacts with other neuropeptides in the brain.
Méthodes De Synthèse
2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide is typically synthesized using solid-phase peptide synthesis, a technique that involves building the peptide chain one amino acid at a time on a solid support. The amino acid sequence of 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide is as follows: H-Tyr-Pro-Leu-Gly-NH2. The peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure its purity.
Applications De Recherche Scientifique
2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has been extensively studied for its potential therapeutic applications. In animal studies, 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has been shown to have antidepressant and anxiolytic effects, as well as the ability to reduce drug-seeking behavior in addiction models. 2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-8-16(2,21)15(20)18-11-13-6-4-5-7-14(13)19-10-9-17-12-19/h4-7,9-10,12,21H,3,8,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUWTRKBNQXHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)NCC1=CC=CC=C1N2C=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6637698.png)


![1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6637719.png)
![N-(2-cyanoethyl)-3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-methylpropanamide](/img/structure/B6637732.png)
![1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637753.png)

![1-Methoxy-4-(2,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzoxepin-5-ylamino)butan-2-ol](/img/structure/B6637768.png)
![4-[(7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6637770.png)
![1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol](/img/structure/B6637777.png)
![1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol](/img/structure/B6637786.png)
![1-[4-Fluoro-2-[1-(2-imidazol-1-ylethylamino)ethyl]phenyl]piperidin-4-ol](/img/structure/B6637794.png)
![1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol](/img/structure/B6637796.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B6637806.png)